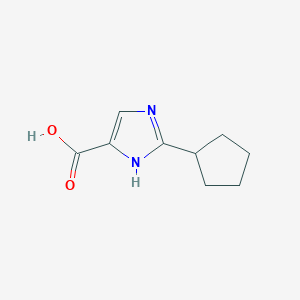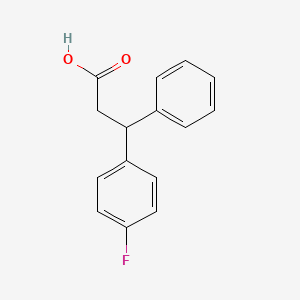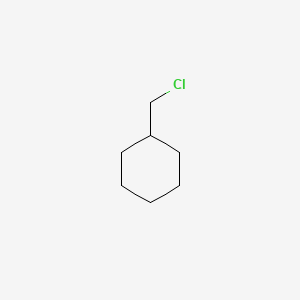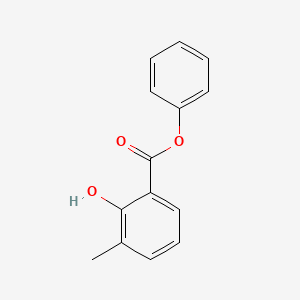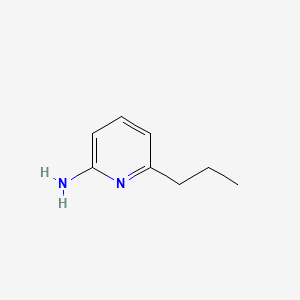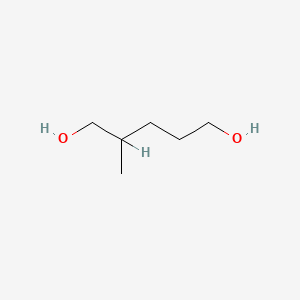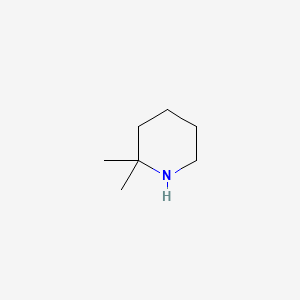
1-Methylpyridinium-2-sulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyridinium-2-sulfonate is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol . The IUPAC name for this compound is 1-methylpyridin-1-ium-2-sulfonate .
Molecular Structure Analysis
The molecular structure of 1-Methylpyridinium-2-sulfonate consists of a pyridinium ring with a methyl group attached to one of the nitrogen atoms and a sulfonate group attached to the second carbon atom . The InChI string for this compound is InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6 (7)11 (8,9)10/h2-5H,1H3 .Physical and Chemical Properties Analysis
1-Methylpyridinium-2-sulfonate has several computed properties. It has a molecular weight of 173.19 g/mol, an exact mass of 173.01466426 g/mol, and a monoisotopic mass of 173.01466426 g/mol . It has a topological polar surface area of 69.5 Ų and a heavy atom count of 11 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthese von Pyridinium-Ionenflüssigkeiten
1-Methylpyridinium-2-sulfonat: wird bei der Synthese von Pyridinium-Ionenflüssigkeiten verwendet. Diese Ionenflüssigkeiten weisen einzigartige Eigenschaften wie niedrige Volatilität und hohe thermische Stabilität auf, was sie für verschiedene Anwendungen geeignet macht, darunter Grüne Chemie, Elektrochemie und als Lösungsmittel für chemische Reaktionen .
Bildung von Pyridinium-Yliden
Diese Verbindung dient als Vorläufer für die Bildung von Pyridinium-Yliden. Pyridinium-Ylide sind Zwischenprodukte in der organischen Synthese und werden in [2+2]-Cycloadditionsreaktionen eingesetzt, die zur Bildung komplexer Molekülstrukturen führen .
Antimikrobielle Mittel
Aufgrund der strukturellen Ähnlichkeit mit anderen Pyridiniumverbindungen kann This compound antimikrobielle Eigenschaften aufweisen. Es könnte bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden, die auf resistente Bakterienstämme abzielen .
Krebsforschung
Pyridiniumsalze, einschließlich Derivaten von 1-Methylpyridinium, wurden auf ihre potenziellen Antikrebseigenschaften untersucht. Sie können so konzipiert werden, dass sie die Proliferation von Krebszellen stören und Apoptose induzieren .
Gensysteme zur Abgabe
Im Bereich der Gentherapie kann This compound verwendet werden, um Komplexe mit DNA zu bilden und so die Abgabe von genetischem Material in Zellen zu ermöglichen. Diese Anwendung ist entscheidend für die Behandlung von genetischen Störungen .
Materialwissenschaften
Die ionische Natur und Stabilität der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektrischen und mechanischen Eigenschaften. Sie kann bei der Herstellung von fortschrittlichen Polymeren und Verbundwerkstoffen eingesetzt werden .
Safety and Hazards
Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors when handling 1-Methylpyridinium-2-sulfonate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in the analysis of vitamin d metabolites .
Mode of Action
It is known that similar compounds, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (fmp-ts), are used for the derivatization of vitamin d3 metabolites . This process aims to increase detection sensitivity and allow for full chromatographic separation of Vitamin D isomers and epimers .
Biochemical Pathways
It is known that similar compounds are used in the analysis of vitamin d metabolites, suggesting a potential role in vitamin d metabolism .
Result of Action
Similar compounds are known to be used in the analysis of vitamin d metabolites, suggesting a potential role in enhancing the detection sensitivity of these metabolites .
Biochemische Analyse
Biochemical Properties
1-Methylpyridinium-2-sulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization reagent in LC-MS/MS for the analysis of vitamin D metabolites . The nature of these interactions often involves the formation of stable complexes that enhance the detection sensitivity of the target molecules .
Cellular Effects
The effects of 1-Methylpyridinium-2-sulfonate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the ionization efficiency of vitamin D metabolites in mass spectrometry, thereby facilitating better analysis of these compounds in cellular studies .
Molecular Mechanism
At the molecular level, 1-Methylpyridinium-2-sulfonate exerts its effects through specific binding interactions with biomolecules. It acts as a derivatization agent, forming stable complexes with target molecules, which enhances their detection in analytical procedures . This compound may also influence enzyme activity, either by inhibition or activation, depending on the context of its use .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Methylpyridinium-2-sulfonate over time in laboratory settings are crucial for its effective use. Studies have shown that derivatized samples with this compound remain stable for up to 24 hours at -20°C and for one week at -80°C . These temporal effects ensure the reliability and accuracy of experimental results over extended periods.
Dosage Effects in Animal Models
The effects of 1-Methylpyridinium-2-sulfonate vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage-dependent responses can be applied. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit the desired biochemical responses .
Metabolic Pathways
1-Methylpyridinium-2-sulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as a derivatization reagent. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic profile of the system under study .
Transport and Distribution
The transport and distribution of 1-Methylpyridinium-2-sulfonate within cells and tissues are essential for its biochemical functions. It is transported via specific transporters or binding proteins that facilitate its localization and accumulation in target areas . This distribution pattern ensures that the compound reaches its site of action effectively.
Subcellular Localization
1-Methylpyridinium-2-sulfonate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enhances its interaction with target biomolecules, thereby optimizing its biochemical effects.
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCNAMRNBKKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389334 |
Source


|
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-93-5 |
Source


|
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


